molecular formula C7H8F3NO B2563328 2,2,2-trifluoro-N-(furan-2-ylmethyl)ethanamine CAS No. 852840-61-0

2,2,2-trifluoro-N-(furan-2-ylmethyl)ethanamine

Cat. No.: B2563328
CAS No.: 852840-61-0
M. Wt: 179.142
InChI Key: XTJFHYAWTNYDNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2,2,2-trifluoro-N-(furan-2-ylmethyl)ethanamine” are not available, there are general methods for synthesizing similar compounds. For instance, ester and amide derivatives containing furan rings can be synthesized under mild synthetic conditions supported by microwave radiation . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents .

Scientific Research Applications

Asymmetric Synthesis and Chiral Building Blocks

2,2,2-Trifluoro-N-(furan-2-ylmethyl)ethanamine has been utilized in asymmetric synthesis. One study outlines the selective conversion of 2,2,2-trifluoro-1-furan-2-yl-ethanone into oximes and oxime ethers, leading to the formation of this compound as a chiral building block. This process showed high enantiomeric excess (up to 88%), demonstrating its potential in creating enantiomerically pure compounds (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).

Key Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of certain pharmaceuticals. For example, it's a critical component in the synthesis of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia. A novel synthetic route utilizing this compound as an intermediate has been developed, highlighting its significance in pharmaceutical manufacturing (Luo, Chen, Zhang, & Huang, 2008).

Fluorescent Material Synthesis

The compound has also been used in the synthesis of highly fluorescent and water-soluble materials. A study demonstrated its use in creating N,N′-bis(2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethyl)perylene-3,4,9,10-tetracarboxylic diimide, a compound characterized by high fluorescence and good solubility in water and other polar solvents. This suggests potential applications in materials science, particularly in the creation of fluorescent materials (Boobalan, Imran, & Nagarajan, 2012).

Development of Self-Healing Polymeric Materials

The compound has contributed to the development of self-healing polymeric materials. Through effective utilization of Diels–Alder chemistry, materials based on cyclopenta-1,3-dien-1-ylmethyl 2-(trifluoromethyl)acrylate and 2,2,2-trifluoroethyl α-fluoroacrylate, which likely include derivatives of this compound, have been developed. These materials exhibit thermally amendable and self-healing properties, underscoring their potential in advanced material applications (Banerjee, Tawade, & Améduri, 2019).

Properties

IUPAC Name

2,2,2-trifluoro-N-(furan-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO/c8-7(9,10)5-11-4-6-2-1-3-12-6/h1-3,11H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJFHYAWTNYDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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